Cyclohexyl 3-aminopropanoate hydrochloride
Overview
Description
Cyclohexyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a white crystalline powder that is soluble in water and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary targets of Cyclohexyl 3-aminopropanoate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that amines can react with strong acids such as hydrochloric acid to form ammonium salts . This suggests that this compound may interact with its targets through similar mechanisms.
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues at the molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and physical conditions such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
Cyclohexyl 3-aminopropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. These interactions can result in changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biological activities. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its sustained effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects can be observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have distinct biological activities. Understanding these pathways can provide insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects on cellular function .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl 3-aminopropanoate hydrochloride typically involves the esterification of cyclohexanol with 3-aminopropanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction temperatures and the use of industrial-grade reagents to ensure high yield and purity. The final product is typically purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexyl carboxylic acid.
Reduction: Cyclohexyl 3-aminopropanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexyl 3-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in manufacturing processes and pollution management due to its chemical properties.
Comparison with Similar Compounds
Cyclohexylamine: A related compound with similar structural features but different functional groups.
Cyclohexyl 3-aminopropanesulfonic acid: Another compound with a similar backbone but different substituents.
Uniqueness: Cyclohexyl 3-aminopropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino groups allow for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
cyclohexyl 3-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBJOOSUVBSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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